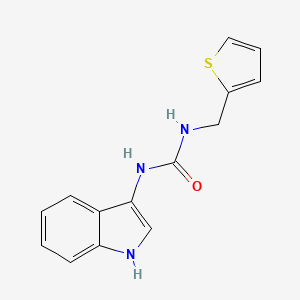

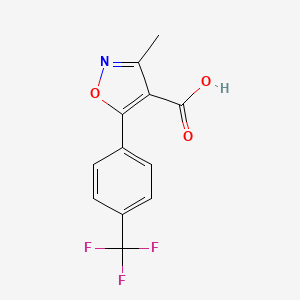

![molecular formula C8H8F3N3O2 B2474896 7-(三氟甲基)-4,5,6,7-四氢吡唑并[1,5-a]嘧啶-2-羧酸 CAS No. 869948-09-4](/img/structure/B2474896.png)

7-(三氟甲基)-4,5,6,7-四氢吡唑并[1,5-a]嘧啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

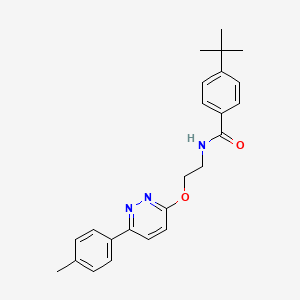

The compound “7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They play a vital role in various biological procedures and are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a three-step reaction starting with 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Molecular Structure Analysis

Pyrimidine derivatives are electron-rich nitrogen-containing heterocycles . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole and diethylethoxymethylenemalonate (DEEM) in glacial acetic acid . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride is achieved in the final synthesis step .科学研究应用

Synthetic Intermediates and Chemical Synthesis

- Strategic functionalization includes variations such as amines, carbaldehydes, and halides. Researchers have successfully formed bicyclic cores with 5:6 fusion, demonstrating the versatility of this scaffold .

Biological Activities

- Selective synthesis of pyrazole derivatives is crucial for obtaining industrially and pharmaceutically relevant chemicals. Researchers aim to efficiently produce these compounds with desired properties .

Photophysical Properties

- Researchers explore the relationship between pyrazole structure and its absorption and emission properties . These insights contribute to the design of novel materials .

Functional Pyrazolo[1,5-a]pyrimidines

- These modifications occur via cyclocondensation reactions of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. The resulting compounds find applications in various fields .

Anticancer Activity

作用机制

Target of Action

Similar pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .

Mode of Action

It’s likely that it interacts with its target protein (such as cdk2) and inhibits its activity, leading to changes in cellular processes .

Biochemical Pathways

Inhibition of cdk2 can disrupt the cell cycle, potentially leading to cell cycle arrest and apoptosis .

Pharmacokinetics

It’s known that the compound is a solid at room temperature, with a predicted melting point of 13616°C and a predicted boiling point of 4053°C at 760 mmHg . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Similar compounds have shown cytotoxic activities against certain cell lines, suggesting that they may induce cell death .

未来方向

属性

IUPAC Name |

7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O2/c9-8(10,11)5-1-2-12-6-3-4(7(15)16)13-14(5)6/h3,5,12H,1-2H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBIZNHNPLOPDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=NN2C1C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

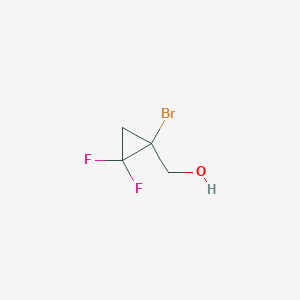

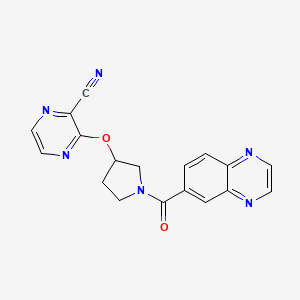

![N-benzyl-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2474815.png)

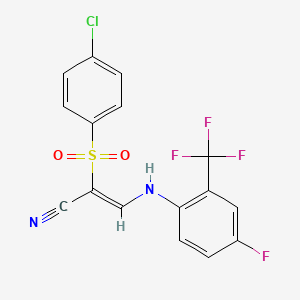

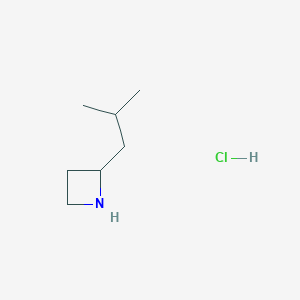

![3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2474816.png)

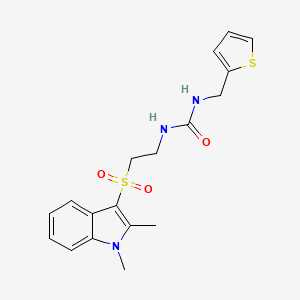

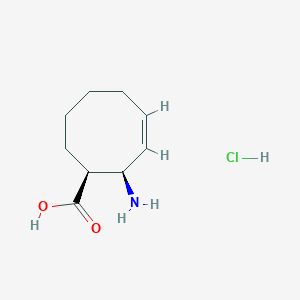

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(4-nitrophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2474817.png)

![3-(m-Tolyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2474822.png)

![[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea](/img/structure/B2474827.png)